5-(Trifluoromethyl)-1,4-diazepane
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Overview
Description
5-(Trifluoromethyl)-1,4-diazepane is a chemical compound that features a diazepane ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,4-diazepane can be achieved through several methodsThis can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate reaction conditions . Another method involves the construction of the diazepane ring from trifluoromethyl-containing building blocks .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as transition metal-based catalysts, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoromethyl iodide, trifluoromethyl sulfonates, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield trifluoromethyl-substituted ketones or alcohols, while substitution reactions can produce a variety of functionalized diazepane derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-1,4-diazepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Similar in having a trifluoromethyl group, but with a pyridine ring instead of a diazepane ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylthiazole: Features a trifluoromethyl group on a thiazole ring.
Uniqueness
5-(Trifluoromethyl)-1,4-diazepane is unique due to the combination of the diazepane ring and the trifluoromethyl group. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h5,10-11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVFBNFNPVYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087800-67-6 |
Source
|
Record name | 5-(trifluoromethyl)-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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